molecular formula C7H14O2S B093531 Butyl 3-mercaptopropionate CAS No. 16215-21-7

Butyl 3-mercaptopropionate

Cat. No. B093531
CAS RN: 16215-21-7
M. Wt: 162.25 g/mol
InChI Key: MGFFVSDRCRVHLC-UHFFFAOYSA-N
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Description

Butyl 3-mercaptopropionate (3MPA) is a monofunctional thiol that can be used as a cross-linker and chain transferring agent for controlling the molecular weight of the polymer . It can be used in the thiolene photopolymerization .


Synthesis Analysis

The synthesis of 3-mercaptopropionic acid esters, such as Butyl 3-mercaptopropionate, is carried out by an addition reaction of H2S to the corresponding acrylic acid ester. This process is performed in the presence of a solid-support functionalized with basic guanidine functional groups .


Molecular Structure Analysis

The molecular formula of Butyl 3-mercaptopropionate is C7H14O2S . The molecular weight is 162.25 .


Chemical Reactions Analysis

Butyl 3-mercaptopropionate can be used in thiol-yne photopolymerizations to form highly-cross-linked networks . It can also be used as a crosslinking monomeric unit for the preparation of thiol-acrylate based photopolymers .


Physical And Chemical Properties Analysis

Butyl 3-mercaptopropionate has a refractive index of n20/D 1.457 (lit.) and a density of 0.999 g/mL at 25 °C (lit.) . It has a boiling point of 101 °C/12 mmHg (lit.) .

Scientific Research Applications

Thiol–Epoxy Click Reaction

  • Scientific Field: Materials Chemistry & Engineering
  • Methods of Application: The equivalent ratio between epoxy and the manufactured TMPMP was maintained at 1:1 to monitor the curing behavior of the thiol–epoxy click reaction using the DSC technique .

Quantum Dots Functionalization

  • Scientific Field: Nanotechnology
  • Application Summary: 3MPA can be used as a ligand which can functionalize the quantum dots for the development of high luminescence light emitting diodes .

Thiol-Acrylate Based Photopolymers Preparation

  • Scientific Field: Polymer Chemistry
  • Application Summary: 3MPA can also be used as a crosslinking monomeric unit for the preparation of thiol-acrylate based photopolymers .

Thiol-Yne Photopolymerizations

  • Scientific Field: Polymer Chemistry
  • Application Summary: 3MPA is used as a reactant for thiol-yne photopolymerizations to form highly-cross-linked networks .

Formation of Self-Assembled Monolayers

  • Scientific Field: Surface Chemistry
  • Application Summary: 3MPA is also used in the formation of self-assembled monolayers .

Synthesis of Biocides

  • Scientific Field: Organic Chemistry
  • Application Summary: 3MPA is used as a building block for biocides for cleaning agents, paints, and cosmetic products .

Ink & Dye Additives

  • Scientific Field: Chemical Engineering
  • Application Summary: 3MPA is used as an additive in the ink and dye industry .

Synthesis of Environmentally Friendly Biocides

  • Scientific Field: Green Chemistry
  • Application Summary: 3MPA is used as a building block for the synthesis of biocides that are more environmentally friendly than traditional chemicals . These biocides are used in cleaning agents, paints, and cosmetic products .

Chain Transfer Agent

  • Scientific Field: Polymer Chemistry
  • Application Summary: 3MPA can be used as a chain transfer agent, which helps control the molecular weight of the polymer .

Safety And Hazards

Butyl 3-mercaptopropionate is classified as a combustible liquid. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

butyl 3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-2-3-5-9-7(8)4-6-10/h10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFFVSDRCRVHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044845
Record name Butyl 3-mercaptopropionate
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Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanoic acid, 3-mercapto-, butyl ester
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Product Name

Butyl 3-mercaptopropionate

CAS RN

16215-21-7
Record name Butyl 3-mercaptopropionate
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Record name Butyl 3-mercaptopropionate
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Record name Butyl 3-mercaptopropionate
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Record name Propanoic acid, 3-mercapto-, butyl ester
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Record name Butyl 3-mercaptopropionate
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Record name Butyl 3-mercaptopropionate
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Record name BUTYL 3-MERCAPTOPROPIONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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